molecular formula C13H18FN B15245994 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine

3-Ethyl-2-(2-fluorobenzyl)pyrrolidine

Cat. No.: B15245994
M. Wt: 207.29 g/mol
InChI Key: XTKLLGIUNBSPQU-UHFFFAOYSA-N
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Description

3-Ethyl-2-(2-fluorobenzyl)pyrrolidine is a pyrrolidine derivative featuring an ethyl group at the C3 position and a 2-fluorobenzyl substituent at the C2 position. Pyrrolidine, a five-membered saturated nitrogen heterocycle, is a common scaffold in medicinal chemistry due to its conformational rigidity and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

3-ethyl-2-[(2-fluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H18FN/c1-2-10-7-8-15-13(10)9-11-5-3-4-6-12(11)14/h3-6,10,13,15H,2,7-9H2,1H3

InChI Key

XTKLLGIUNBSPQU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1CC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine typically involves the reaction of 2-fluorobenzyl chloride with 3-ethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products Formed:

Scientific Research Applications

3-Ethyl-2-(2-fluorobenzyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Ethyl-2-(2-fluorobenzyl)pyrrolidine can be contextualized against related pyrrolidine derivatives, as illustrated below:

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Method Key Biological/Pharmacological Findings
3-Ethyl-2-(2-fluorobenzyl)pyrrolidine C3: Ethyl; C2: 2-Fluorobenzyl ~263.3 (calculated) Likely stereoselective cyclization N/A (data not provided)
(±)-1-[2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl]-pyrrolidine (8) Cyclopentene-fused dicarboxylic acid derivatives 337.1 (ESI-MS) Stepwise acylation with Et3N and pyrrolidine N/A (synthetic intermediate)
3,3,4,4-Tetrafluoro pyrrolidine (Compound 29) C3/C4: Fluorine substituents N/A Cyclization of acyclic precursors Similar potency to lead compound 4
2,5-Dimethylpyrrolidine (Compound 30) C2/C5: Methyl groups N/A Stereoselective synthesis Comparable potency to compound 4
D-Proline derivative (Compound 31) Pyrrolidine replaced with D-proline N/A Substitution of pyrrolidine 9-fold drop in potency vs. compound 4

Key Observations:

Substituent Effects :

  • Fluorinated Groups : The 2-fluorobenzyl group in the target compound may enhance aromatic π-π interactions in receptor binding compared to aliphatic fluorination (e.g., compound 29). Fluorine’s electron-withdrawing nature could also reduce metabolic degradation .
  • Alkyl Chains : The ethyl group at C3 may provide optimal steric bulk compared to smaller (methyl) or bulkier substituents, balancing lipophilicity and steric hindrance .

Stereochemical Considerations: Stereoselective synthesis methods (e.g., cyclization of acyclic precursors) are critical for achieving enantiomerically pure pyrrolidine derivatives, as seen in compound 30 .

Ring Modifications :

  • Replacing pyrrolidine with D-proline (compound 31) led to a marked loss in potency, underscoring the importance of the pyrrolidine ring’s geometry and nitrogen positioning .

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